4-Methylamino-3-hydrazinopyridazine
Description
4-Methylamino-3-hydrazinopyridazine is a pyridazine derivative characterized by a hydrazine group (-NH-NH₂) at position 3 and a methylamino group (-NHCH₃) at position 2. This compound is synthesized via catalytic hydrogenation of 4-methylamino-6-chloro-3-hydrazinopyridazine in the presence of palladium on carbon, followed by precipitation as its dihydrochloride salt (m.p. 247°–251°C) .
Properties
Molecular Formula |
C5H9N5 |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-hydrazinyl-N-methylpyridazin-4-amine |
InChI |
InChI=1S/C5H9N5/c1-7-4-2-3-8-10-5(4)9-6/h2-3H,6H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
QHTHQFARONKLSU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=NC=C1)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
2.1 Structural and Functional Group Comparisons
The pyridazine core is a versatile heterocycle, and substitutions at positions 3 and 4 significantly influence reactivity and bioactivity. Below is a comparative analysis of key analogs:
2.3 Pharmacological and Functional Differences
- Hypotensive Activity: this compound is explicitly noted for hypotensive applications, likely due to hydrazine-mediated vasodilation or nitric oxide modulation .
- MAO-B Inhibition : Thiazole-hydrazine hybrids () show selectivity for MAO-B, linked to their electron-deficient aromatic systems .
- CNS Targeting : Fused pyridazine-pyrimidine systems () leverage piperazine/indazole substituents for blood-brain barrier penetration .
2.4 Physicochemical Properties
- Solubility: The hydrazine group in this compound enhances water solubility in its dihydrochloride form, contrasting with lipophilic 6-phenylpyridazinones .
- Thermal Stability: The dihydrochloride salt (m.p. 247°–251°C) demonstrates higher stability compared to non-ionic analogs like 3-ketopyridazinones (typically < 200°C) .
Research Implications and Gaps
- Mechanistic Studies: The hypotensive mechanism of this compound remains underexplored. Comparative studies with hydralazine (a known hydrazine-based vasodilator) could clarify its mode of action.
- Bioisosteric Replacements : Replacing the hydrazine group with thiosemicarbazide (as in ) may enhance MAO-B or antioxidant activity .
- Structural Hybridization: Merging the 4-methylamino group with fused heterocycles (e.g., pyrido[1,2-a]pyrimidinones from ) could yield dual-action therapeutics .
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